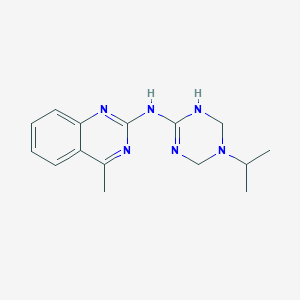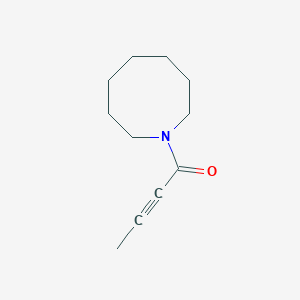
1-(1-Azocanyl)-2-butyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azocanyl)-2-butyn-1-one is a chemical compound characterized by the presence of an azocane ring and a butynone moiety
Preparation Methods
The synthesis of 1-(1-Azocanyl)-2-butyn-1-one typically involves the reaction of azocane with butynone under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Azocanyl)-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions with reagents such as hydrogen or halogens, leading to the formation of addition products.
Scientific Research Applications
1-(1-Azocanyl)-2-butyn-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Research has shown that the compound can interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s unique structure allows it to be explored for therapeutic applications, including its potential use as an antimicrobial or anticancer agent.
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Azocanyl)-2-butyn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-(1-Azocanyl)-2-butyn-1-one can be compared with other similar compounds, such as:
Azocan-1-yl(oxo)acetic acid: This compound shares the azocane ring but differs in its functional groups and reactivity.
2-(1-Azocanyl)-N’-(3-bromobenzylidene)acetohydrazide: This compound has a similar azocane ring but includes additional functional groups that confer different chemical properties.
1-Azocanyl[(2R,4R)-2-(4-hydroxybutoxy)-4-(2-thienyl)-3,4-dihydro-2H-pyran-6-yl]methanone: This compound also contains an azocane ring but has a more complex structure with additional rings and functional groups.
The uniqueness of this compound lies in its specific combination of the azocane ring and butynone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(azocan-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C11H17NO/c1-2-8-11(13)12-9-6-4-3-5-7-10-12/h3-7,9-10H2,1H3 |
InChI Key |
XDCKHMJQZNHJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[4-(4-chlorophenyl)-6-oxo-3-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]phenyl}sulfonyl)acetamide](/img/structure/B14941089.png)
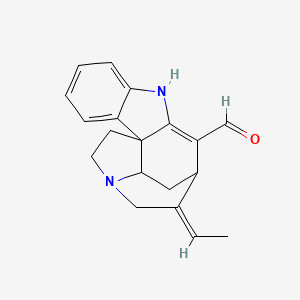

![2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B14941099.png)
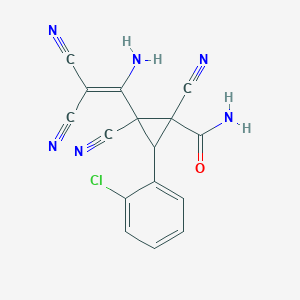
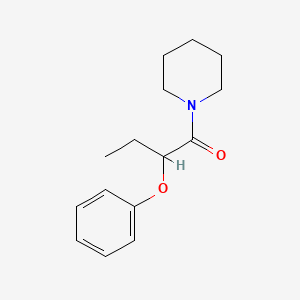
![6-amino-8-(4-fluoro-3-phenoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B14941148.png)
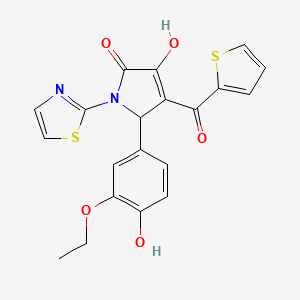
![3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14941156.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14941159.png)
![N-(4,4,6,9-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide](/img/structure/B14941160.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14941174.png)
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14941176.png)
